molecular formula C21H10Cl2FN3O2 B11563827 N-[2-chloro-5-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-4-cyano-2-fluorobenzamide

N-[2-chloro-5-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-4-cyano-2-fluorobenzamide

Cat. No.: B11563827
M. Wt: 426.2 g/mol
InChI Key: AWXZTHIHOOJRNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-chloro-5-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-4-cyano-2-fluorobenzamide is a complex organic compound characterized by its unique structure, which includes benzoxazole and benzamide moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-chloro-5-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-4-cyano-2-fluorobenzamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of Benzoxazole Ring: This can be achieved by cyclization of appropriate ortho-substituted anilines with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of Chlorine and Fluorine Atoms: Halogenation reactions using reagents such as thionyl chloride or sulfuryl chloride for chlorination, and fluorinating agents like diethylaminosulfur trifluoride (DAST) for fluorination.

    Coupling Reactions: The final step involves coupling the benzoxazole derivative with a cyano-substituted benzamide under conditions such as palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-[2-chloro-5-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-4-cyano-2-fluorobenzamide can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the halogenated positions using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, reduction may produce amines, and substitution can result in various substituted derivatives.

Scientific Research Applications

N-[2-chloro-5-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-4-cyano-2-fluorobenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its benzoxazole moiety.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of N-[2-chloro-5-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-4-cyano-2-fluorobenzamide involves its interaction with specific molecular targets. The benzoxazole ring can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound may inhibit specific enzymes involved in inflammatory pathways, contributing to its anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-chloro-5-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-4-cyano-2-fluorobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its cyano and fluorine substituents enhance its stability and potential for therapeutic applications compared to similar compounds.

Properties

Molecular Formula

C21H10Cl2FN3O2

Molecular Weight

426.2 g/mol

IUPAC Name

N-[2-chloro-5-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-4-cyano-2-fluorobenzamide

InChI

InChI=1S/C21H10Cl2FN3O2/c22-13-3-6-19-18(9-13)27-21(29-19)12-2-5-15(23)17(8-12)26-20(28)14-4-1-11(10-25)7-16(14)24/h1-9H,(H,26,28)

InChI Key

AWXZTHIHOOJRNR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C#N)F)C(=O)NC2=C(C=CC(=C2)C3=NC4=C(O3)C=CC(=C4)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.